6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine
Overview
Description
6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C6H3BrIN3 . It has a molecular weight of 323.92 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been reported in several studies . For instance, a reproducible and scalable laboratory method for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been proposed . Another study reported the preparation of novel disubstituted 2-(alkynyl, aryl, and arylamine)-6-alkynylpyrazolo[1,5-a]pyrimidine derivatives via sequential site-selective cross-coupling reactions .Molecular Structure Analysis
The InChI code for 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine is 1S/C6H3BrIN3/c7-4-1-9-6-5(8)2-10-11(6)3-4/h1-3H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis
6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine is a solid compound . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .Scientific Research Applications
1. Fluorescent Molecules for Studying Intracellular Processes
- Application Summary : Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .
- Methods of Application : The study involved the synthesis of a family of pyrazolo[1,5-a]pyrimidines (PPs) and testing their photophysical properties .
- Results : The PPs showed good solid-state emission intensities, making them suitable for designing solid-state emitters .
2. Anticancer Activity
- Application Summary : Pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines, have been studied for their anticancer activity .
- Methods of Application : The study involved the design and development of novel pyrimidine derivatives and testing their anticancer activity .
- Results : Some pyrazolo[1,5-a]pyrimidine derivatives demonstrated promising anticancer activity against certain cancer cell lines .
3. Fluorophores for Optical Applications
- Application Summary : Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .
- Methods of Application : The study involved the synthesis of a family of pyrazolo[1,5-a]pyrimidines and testing their photophysical properties .
- Results : The compounds showed good solid-state emission intensities, making them suitable for designing solid-state emitters .
4. Chemotherapeutic Agents
- Application Summary : Monastrol, a derivative of pyrazolo[1,5-a]pyrimidines, has been studied for its potential as a chemotherapeutic agent .
- Methods of Application : The study involved the synthesis of monastrol using Lewis acid promoter, Yb (OTf)3 .
- Results : Monastrol has shown promise as a potential chemotherapeutic for cancer, acting as an inhibitor of mitotic kinesin .
5. Chemosensors
- Application Summary : Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for chemosensors due to their simpler and greener synthetic methodology and tunable photophysical properties .
- Methods of Application : The study involved the synthesis of a family of pyrazolo[1,5-a]pyrimidines and testing their photophysical properties .
- Results : The compounds showed good solid-state emission intensities, making them suitable for designing solid-state emitters .
6. Organic Light-Emitting Devices
- Application Summary : Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for organic light-emitting devices due to their simpler and greener synthetic methodology and tunable photophysical properties .
- Methods of Application : The study involved the synthesis of a family of pyrazolo[1,5-a]pyrimidines and testing their photophysical properties .
- Results : The compounds showed good solid-state emission intensities, making them suitable for designing solid-state emitters .
Safety And Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray (P261), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
6-bromo-3-iodopyrazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-4-1-9-6-5(8)2-10-11(6)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRFAUZQNJMKHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718669 | |
Record name | 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine | |
CAS RN |
1109284-33-4 | |
Record name | 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-3-iodopyrazolo[1,5-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.